Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
103573-39-3
VCID:
VC21176135
InChI:
InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1
SMILES:
CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Molecular Formula:
C19H27NO3
Molecular Weight:
317.4 g/mol
Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
CAS No.: 103573-39-3
Cat. No.: VC21176135
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103573-39-3 |
|---|---|
| Molecular Formula | C19H27NO3 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |
| Standard InChI | InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1 |
| Standard InChI Key | NKMQWSHIZGWFCW-LMOVPXPDSA-N |
| Isomeric SMILES | CC(=O)O.COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2 |
| SMILES | CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
| Canonical SMILES | CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator